![molecular formula C14H18O2 B14263388 1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene CAS No. 185134-04-7](/img/structure/B14263388.png)
1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a bis(prop-2-en-1-yl)oxy group and a methyl group
Preparation Methods
The synthesis of 1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene typically involves the reaction of 2-methylbenzyl alcohol with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Scientific Research Applications
1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug development and other biomedical research.
Mechanism of Action
The mechanism of action of 1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene involves its interaction with molecular targets through its functional groups. The prop-2-en-1-yl groups can participate in various chemical reactions, including radical and nucleophilic processes, which can lead to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene can be compared with similar compounds such as:
2-Propenoic acid, 1,1’-(2,2-bis(((1-oxo-2-propen-1-yl)oxy)methyl)-1,3-propanediyl) ester: This compound has a similar structure but includes ester functional groups, which may impart different reactivity and applications.
2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate): This compound also features a benzene ring with multiple substituents, but its applications may differ due to the presence of ester linkages.
Properties
CAS No. |
185134-04-7 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-[bis(prop-2-enoxy)methyl]-2-methylbenzene |
InChI |
InChI=1S/C14H18O2/c1-4-10-15-14(16-11-5-2)13-9-7-6-8-12(13)3/h4-9,14H,1-2,10-11H2,3H3 |
InChI Key |
ALLCOHKPJPSSOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(OCC=C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


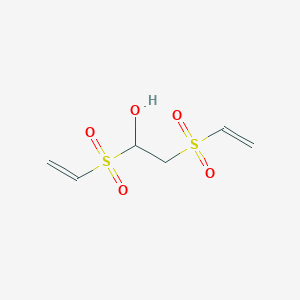
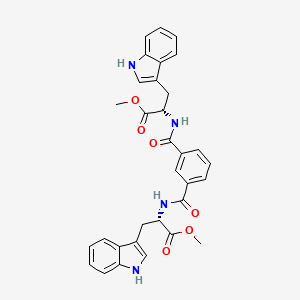
![4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol](/img/structure/B14263313.png)
![3-Buten-2-one, 3-[(tributylstannyl)methyl]-](/img/structure/B14263318.png)
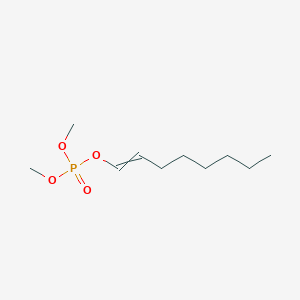
![Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide](/img/structure/B14263328.png)
![tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263342.png)
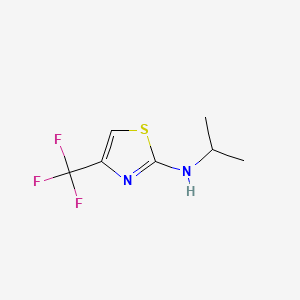
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile](/img/structure/B14263350.png)
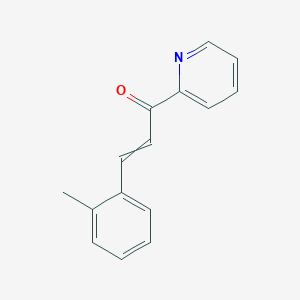


![1-[2-(Furan-2-yl)ethyl]-1H-pyrrole](/img/structure/B14263382.png)

